2-Bromo-5-(methylthio)-1,3,4-thiadiazole
Overview
Description
2-Bromo-5-(methylthio)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C3H3BrN2S2 and its molecular weight is 211.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antihistaminic, Anticholinergic, and Norepinephrine-Potentiating Activities
Research shows that 2-bromo derivatives of 5-substituted 2-amino-1,3,4-thiadiazoles, including 2-Bromo-5-(methylthio)-1,3,4-thiadiazole, exhibit significant biological activities. For instance, derivatives prepared from these compounds have displayed antihistaminic, anticholinergic, and norepinephrine-potentiating activities, demonstrating their potential in pharmacological applications (Lalezari et al., 1975).
Antimicrobial Properties
Novel derivatives of 1,3,4-thiadiazoles, including those with bromine substitution, have been synthesized and shown to possess significant antibacterial and antifungal activities. This highlights their potential use as antimicrobial agents in medical and agricultural applications (Lamani et al., 2009).
Application in Photodynamic Therapy for Cancer Treatment
A specific derivative of 1,3,4-thiadiazole has been used in the synthesis of a zinc phthalocyanine compound, which shows remarkable potential as a Type II photosensitizer for the treatment of cancer in photodynamic therapy. This compound's good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield are significant for Type II mechanisms (Pişkin et al., 2020).
Anticancer Activity
Several studies have demonstrated that various 1,3,4-thiadiazole derivatives, including those with bromo substitution, exhibit notable anticancer activity. These compounds have been evaluated against different cancer cell lines, showing their potential as chemotherapeutic agents (Noolvi et al., 2011).
Antiviral Properties Against COVID-19
Research involving 1,3,4-thiadiazole derivatives, including this compound, has shown potential in the development of compounds with antiviral properties against COVID-19. These compounds have exhibited good docking scores to the COVID-19 main protease, suggesting their utility in combating the disease (Rashdan et al., 2021).
Antifungal and Fungicidal Activities
Compounds derived from 1,3,4-thiadiazoles, such as this compound, have been shown to possess fungicidal activity, particularly against rice sheath blight, a major disease affecting rice crops. This suggests their application in agricultural fungicides (Chen et al., 2000).
Properties
IUPAC Name |
2-bromo-5-methylsulfanyl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S2/c1-7-3-6-5-2(4)8-3/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRSSTCKTZZGHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624106 | |
Record name | 2-Bromo-5-(methylsulfanyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97109-46-1 | |
Record name | 2-Bromo-5-(methylsulfanyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-(methylsulfanyl)-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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